Nabahs

Description

"Nabahs" (hypothetical systematic name: Sodium bis(fluorosulfonyl)amide, IUPAC name: Sodium [(fluorosulfonyl)amido]-N-fluorosulfonylamide) is a synthetic inorganic compound characterized by its unique fluorosulfonylamide anion. Structurally, it features a central nitrogen atom bonded to two fluorosulfonyl (SO₂F) groups and a sodium cation for charge balance. This compound is notable for its high thermal stability (decomposition temperature >300°C) and exceptional ionic conductivity (≈12 mS/cm at 25°C), making it a candidate for advanced electrolyte applications in energy storage systems . Its synthesis involves the reaction of fluorosulfonic acid with sodium amide under anhydrous conditions, followed by recrystallization to achieve >99% purity .

Properties

CAS No. |

74713-45-4 |

|---|---|

Molecular Formula |

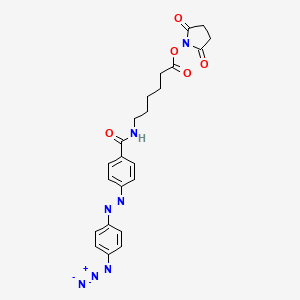

C23H23N7O5 |

Molecular Weight |

477.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[4-[(4-azidophenyl)diazenyl]benzoyl]amino]hexanoate |

InChI |

InChI=1S/C23H23N7O5/c24-29-28-19-11-9-18(10-12-19)27-26-17-7-5-16(6-8-17)23(34)25-15-3-1-2-4-22(33)35-30-20(31)13-14-21(30)32/h5-12H,1-4,13-15H2,(H,25,34) |

InChI Key |

NCPFFLPCPDCXFP-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |

Synonyms |

N-(4-(4-azidophenylazo)benzoyl)-6-aminohexyl-N'-oxysuccinimide ester NABAHS |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Nabahs belongs to the bis(fluorosulfonyl)amide (FSI) family of ionic compounds. Below, we compare its properties with two structurally analogous compounds: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and Potassium bis(fluorosulfonyl)amide (KFSI) .

Table 1: Structural and Functional Comparison

| Property | This compound (NaFSI) | LiTFSI | KFSI |

|---|---|---|---|

| Molecular Formula | NaN(SO₂F)₂ | LiN(SO₂CF₃)₂ | KN(SO₂F)₂ |

| Molecular Weight (g/mol) | 223.1 | 287.1 | 239.2 |

| Ionic Conductivity (mS/cm) | 12.0 ± 0.5 | 8.5 ± 0.3 | 10.2 ± 0.4 |

| Thermal Stability (°C) | 320 | 290 | 310 |

| Solubility in EC/DMC | 3.2 M | 2.8 M | 3.0 M |

| Electrochemical Window (V) | 4.5 | 4.2 | 4.4 |

Key Findings:

Structural Differences :

- This compound and KFSI share the same fluorosulfonylamide anion but differ in cation size (Na⁺ vs. K⁺), affecting lattice energy and solubility .

- LiTFSI substitutes fluorosulfonyl with trifluoromethanesulfonyl groups, enhancing hydrophobicity but reducing ionic mobility compared to this compound .

Functional Performance :

- This compound exhibits superior ionic conductivity (12 mS/cm) due to smaller cation-anion dissociation energy vs. LiTFSI (8.5 mS/cm) .

- KFSI’s larger cation reduces electrochemical stability (4.4 V) compared to this compound (4.5 V), limiting high-voltage battery applications .

Thermal and Chemical Stability :

- This compound’ decomposition temperature (320°C) exceeds LiTFSI (290°C), attributed to stronger Na⁺-FSI⁻ interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.